molecular formula C9H16ClNO2 B1380092 2-Cyclopropyl-2-(pyrrolidin-1-yl)acetic acid hydrochloride CAS No. 1461704-64-2

2-Cyclopropyl-2-(pyrrolidin-1-yl)acetic acid hydrochloride

Cat. No.: B1380092
CAS No.: 1461704-64-2
M. Wt: 205.68 g/mol
InChI Key: SUTKUQZSMSHSHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopropyl-2-(pyrrolidin-1-yl)acetic acid hydrochloride is a versatile small molecule scaffold used in various research and industrial applications. It is known for its unique structure, which includes a cyclopropyl group and a pyrrolidine ring, making it a valuable building block in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-2-(pyrrolidin-1-yl)acetic acid hydrochloride typically involves the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring is usually introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by a pyrrolidine moiety.

    Acidification and Salt Formation: The final step involves the acidification of the compound to form the hydrochloride salt, which enhances its stability and solubility.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-2-(pyrrolidin-1-yl)acetic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the cyclopropyl or pyrrolidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and sulfonates are used in substitution reactions, often under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution can introduce various functional groups.

Scientific Research Applications

2-Cyclopropyl-2-(pyrrolidin-1-yl)acetic acid hydrochloride has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-2-(pyrrolidin-1-yl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The cyclopropyl and pyrrolidine groups contribute to its binding affinity and specificity, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Pyrrolidin-1-yl)acetic acid hydrochloride
  • 2-(Pyrrolidin-1-yl)acetic acid

Uniqueness

2-Cyclopropyl-2-(pyrrolidin-1-yl)acetic acid hydrochloride is unique due to the presence of both the cyclopropyl group and the pyrrolidine ring. This combination provides distinct chemical properties and reactivity, making it a valuable scaffold in chemical synthesis and research.

Properties

IUPAC Name

2-cyclopropyl-2-pyrrolidin-1-ylacetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c11-9(12)8(7-3-4-7)10-5-1-2-6-10;/h7-8H,1-6H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUTKUQZSMSHSHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(C2CC2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Cyclopropyl-2-(pyrrolidin-1-yl)acetic acid hydrochloride
Reactant of Route 2
2-Cyclopropyl-2-(pyrrolidin-1-yl)acetic acid hydrochloride
Reactant of Route 3
2-Cyclopropyl-2-(pyrrolidin-1-yl)acetic acid hydrochloride
Reactant of Route 4
2-Cyclopropyl-2-(pyrrolidin-1-yl)acetic acid hydrochloride
Reactant of Route 5
2-Cyclopropyl-2-(pyrrolidin-1-yl)acetic acid hydrochloride
Reactant of Route 6
2-Cyclopropyl-2-(pyrrolidin-1-yl)acetic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.